Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-8-5-11-9(10(13)14-2)12(8)6-7/h3-6H,1-2H3 |
InChI Key |
DUQPFWRZUPMQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=O)OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate
Mg3N2-Assisted One-Pot Annulation Strategy
One of the most efficient and versatile methods for synthesizing 1,3-disubstituted imidazo[1,5-a]pyridines, including methyl-substituted derivatives, is the magnesium nitride (Mg3N2)-assisted one-pot annulation. This approach involves the cyclocondensation of 2-pyridyl ketones with alkyl glyoxylates in the presence of Mg3N2 as a key reagent.
General Procedure
- Reactants: 2-pyridyl ketone (1 molar equivalent), methyl glyoxylate (1 molar equivalent), and Mg3N2 (1 molar equivalent).
- Solvent system: Ethanol and water mixture (8:2 ratio).
- Reaction conditions: Stirring in a sealed tube at 80 °C for a specified time until complete consumption of the ketone (monitored by TLC).
- Workup: Cooling, quenching with ice-cold water, extraction with ethyl acetate, drying over sodium sulfate, solvent removal under vacuum.
- Purification: Silica gel column chromatography using ethyl acetate and n-hexane mixture as eluent.
Bi(OTf)3-Catalyzed Ritter-Type Reaction
A more recent methodology involves a bismuth triflate (Bi(OTf)3)-catalyzed intermolecular Ritter-type reaction for the synthesis of imidazo[1,5-a]pyridines.
General Procedure
- Reactants: 2-pyridyl ketone derivative (1 equivalent), acetonitrile (as both solvent and nitrile source, 15 equivalents), Bi(OTf)3 catalyst (5 mol%), and p-toluenesulfonic acid monohydrate (7.5 equivalents).
- Solvent: 1,2-dichloroethane (DCE) at 0.3 M concentration.
- Conditions: Heated in a sealed tube at 150 °C overnight.
- Workup: Quenching with saturated sodium bicarbonate, extraction with ethyl acetate, drying, filtration, concentration.
- Purification: Silica gel column chromatography with 20% ethyl acetate/hexane.
This method allows for efficient construction of the imidazo[1,5-a]pyridine core under relatively harsh conditions but with good yields and functional group tolerance.
Cyclocondensation of 2-Aminopyridine Derivatives with α,β-Unsaturated Carbonyl Compounds
Another classical route involves the condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds or halogenated ketoesters, followed by cyclization.
- For example, condensation of ethyl 2-halogenated-3-oxobutanoates with 2-aminopyridines in ethanol under reflux conditions.
- This method typically requires longer reaction times (overnight to 48 hours) and sometimes results in moderate yields (50-70%).
- Microwave-assisted organic synthesis (MAOS) has been applied to improve reaction rates and yields.
- Hydrolysis of ester intermediates under acidic or basic conditions yields the target carboxylate derivatives.
This method is well-established but may involve more steps and purification challenges compared to one-pot procedures.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Mg3N2-assisted one-pot annulation | 2-pyridyl ketone, methyl glyoxylate, Mg3N2 | EtOH:H2O (8:2), 80 °C, sealed tube | 40-65% | One-pot, scalable, mild conditions | Moderate yields, requires sealed tube |
| Bi(OTf)3-catalyzed Ritter-type | 2-pyridyl ketone, Bi(OTf)3, p-TsOH, MeCN | DCE, 150 °C, sealed tube | Good | High functional group tolerance | High temperature, strong acid |
| Cyclocondensation with halogenated ketoesters | 2-aminopyridine, ethyl 2-halogenated-3-oxobutanoate | Reflux in EtOH or MAOS | 50-70% | Established, accessible reagents | Longer reaction times, purification needed |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[1,5-a]pyridine Core
Table 1: Key Structural Analogs and Their Properties
*Calculated based on analogous structures.
Key Observations:
Ester Group Variations: Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates compared to ethyl esters (e.g., Compound 33 in Table 1), impacting metabolic stability . Ethyl esters, as in Ethyl imidazo[1,5-a]pyridine-3-carboxylate, increase lipophilicity (logP ~1.8 vs.
Core Modifications :
- Tetrahydroimidazopyridines (e.g., ) introduce conformational flexibility and reduced planarity, which may enhance blood-brain barrier penetration for CNS-targeted therapies .
- Pyrazolo vs. Imidazo Cores : Pyrazolo[1,5-a]pyridine derivatives (e.g., ) lack the imidazole ring’s secondary nitrogen, altering hydrogen-bonding capacity and electronic properties. For instance, Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 127717-18-4) shows reduced basicity compared to imidazo analogs .
Bulky substituents (e.g., 6-(2,3-difluorophenyl) in Compound 33) improve target selectivity by occupying hydrophobic pockets in enzymes like GSK-3β .
Biological Activity
Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate (Me-MeIP) is a heterocyclic compound that belongs to the imidazopyridine family. This compound has garnered attention due to its potential biological activities, particularly in the context of mutagenicity, carcinogenicity, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with Me-MeIP, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Me-MeIP is characterized by a fused imidazo and pyridine ring system with a methyl group at the 6-position and a carboxylate functional group. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 178.20 g/mol. The structural features of Me-MeIP enhance its reactivity and interaction with biological targets.
The biological activity of Me-MeIP is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may bind to enzymes or receptors, modulating their activity. While specific mechanisms for Me-MeIP remain under investigation, related compounds in the imidazopyridine class have been shown to exhibit significant interactions with nucleic acids and proteins, potentially leading to mutagenic effects .
1. Mutagenicity and Carcinogenicity
Studies have demonstrated that compounds similar to Me-MeIP can induce DNA damage, which is a critical factor in cancer development. The presence of nitrogen atoms in the structure enhances its ability to interact with nucleic acids, influencing biological pathways associated with mutagenesis .
2. Antimicrobial Activity
Recent research has explored the antimicrobial properties of Me-MeIP and its analogs. For instance, imidazopyridine derivatives have shown promise against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). In high-throughput screening studies, certain analogs exhibited minimum inhibitory concentrations (MIC) as low as 0.03 μM against Mtb H37Rv strain .
3. Inhibition of Enzymatic Activity
Me-MeIP's structural characteristics suggest potential inhibition of various enzymes involved in disease pathways. For example, some imidazopyridine derivatives have been identified as inhibitors of GSK-3β, an enzyme implicated in several diseases including cancer .
Comparative Analysis with Related Compounds
To understand the uniqueness of Me-MeIP, it is essential to compare it with other related compounds within the imidazopyridine family:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | Contains chlorine substituent | Increased lipophilicity due to chlorine presence |
| Methyl imidazo[1,2-a]pyridine-6-carboxylate | Lacks methyl substitution at the 6-position | Different mutagenic profile |
| 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | Contains a carboxylic acid instead of ester | More polar; different solubility characteristics |
Me-MeIP stands out due to its unique combination of methyl substitution and ester functionality, which influences both its chemical reactivity and biological activity.
Case Studies and Research Findings
Several studies have focused on the biological implications of Me-MeIP and its derivatives:
- Study on Antimicrobial Activity : A study conducted by Abrahams et al. identified potent inhibitors from the imidazo[1,2-a]pyridine class against Mtb through high-throughput screening methods. The findings indicated that certain analogs could significantly reduce bacterial growth at low concentrations .
- Mutagenicity Assessment : Research has indicated that similar compounds can induce mutations in bacterial models, raising concerns about their carcinogenic potential. The mechanism involves DNA damage through reactive intermediates formed during metabolic processing.
Q & A
Q. What are the optimal synthesis and purification methods for Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of precursor pyridine derivatives with imidazole intermediates. Key steps include:
- Reaction Conditions : Temperature control (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and reaction time optimization to maximize yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Characterization : Nuclear magnetic resonance (NMR) for hydrogen/carbon profiling and mass spectrometry (MS) for molecular weight confirmation .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : 1H and 13C NMR to identify substituent positions and confirm fused imidazole-pyridine rings .
- High-Resolution MS : Validate molecular formula and detect isotopic patterns .
- X-ray Crystallography (if applicable): Resolve 3D conformation and bond angles for absolute structural assignment (not explicitly cited but inferred from analogous compounds).
Q. What preliminary biological activities have been observed for this compound?
- Methodological Answer : Preliminary studies on structurally similar imidazo[1,5-a]pyridine derivatives suggest:
- Enzyme Inhibition : Potential interaction with kinases or cytochrome P450 enzymes via competitive binding assays .
- Receptor Modulation : Screening via radioligand displacement assays (e.g., GABA or serotonin receptors) .
- Cellular Assays : Evaluate cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines .
Advanced Research Questions
Q. How can mechanistic studies elucidate the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock) to model interactions with target proteins (e.g., enzymes or receptors) .
- Kinetic Studies : Measure inhibition constants (Ki) via Lineweaver-Burk plots for enzyme targets .
- Metabolic Profiling : LC-MS/MS to identify metabolites and assess stability in liver microsomes .
Q. How does structural modification (e.g., methyl vs. ethyl esters) influence bioactivity in imidazo[1,5-a]pyridine derivatives?
- Methodological Answer : Comparative analysis using analogues (e.g., ethyl 6-methyl derivatives) reveals:
| Substituent | Impact on Bioactivity | Evidence |
|---|---|---|
| Methyl ester | Enhanced solubility; altered pharmacokinetics | |
| Ethyl ester | Increased lipophilicity; prolonged half-life |
- Method : Synthesize derivatives with controlled substituents and compare IC50 values in target assays .
Q. How should researchers address contradictions in pharmacological data across studies?
- Methodological Answer :
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH, temperature) .
- Cross-Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .
- Computational Modeling : Identify confounding factors (e.g., solvent effects on compound aggregation) .
Q. What advanced analytical methods optimize purity assessment for this compound?
- Methodological Answer :
- HPLC-DAD/MS : Gradient elution (C18 column, acetonitrile/water) to separate impurities and quantify purity .
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic forms and melting point consistency .
- Elemental Analysis : Confirm C/H/N ratios to validate synthetic accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
